molecular formula C19H22N2O5S B10803663 N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide

Cat. No.: B10803663
M. Wt: 390.5 g/mol
InChI Key: ZRBMVJIKEOJJBU-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a sulfonyl group, and a phenoxypropanamide moiety, which contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-15(26-17-5-3-2-4-6-17)19(22)20-16-7-9-18(10-8-16)27(23,24)21-11-13-25-14-12-21/h2-10,15H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBMVJIKEOJJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The sulfonyl and morpholine groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
  • N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide
  • N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Uniqueness

N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide stands out due to its unique combination of a phenoxypropanamide moiety with a morpholine-sulfonyl group. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

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